molecular formula C34H50I2N4O2 B5025280 2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide;iodomethane

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide;iodomethane

Cat. No.: B5025280
M. Wt: 800.6 g/mol
InChI Key: NWCXJBMRIZNPIE-UHFFFAOYSA-N
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Description

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide;iodomethane is a complex organic compound that features a cyclobutane ring substituted with diphenyl groups and pyrrolidin-1-ylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-diphenylcyclobutane-1,3-dicarbonyl dichloride with 3-(pyrrolidin-1-yl)propylamine under controlled conditions to form the desired amide compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-diphenylcyclobutane-1,3-dicarboxylic acid: A precursor in the synthesis of the target compound.

    3-(pyrrolidin-1-yl)propylamine: A key reactant in the synthesis process.

    N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with similar structural features.

Uniqueness

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide is unique due to its combination of a cyclobutane ring with diphenyl and pyrrolidin-1-ylpropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide;iodomethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O2.2CH3I/c37-31(33-17-11-23-35-19-7-8-20-35)29-27(25-13-3-1-4-14-25)30(28(29)26-15-5-2-6-16-26)32(38)34-18-12-24-36-21-9-10-22-36;2*1-2/h1-6,13-16,27-30H,7-12,17-24H2,(H,33,37)(H,34,38);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCXJBMRIZNPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.CI.C1CCN(C1)CCCNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NCCCN4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50I2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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